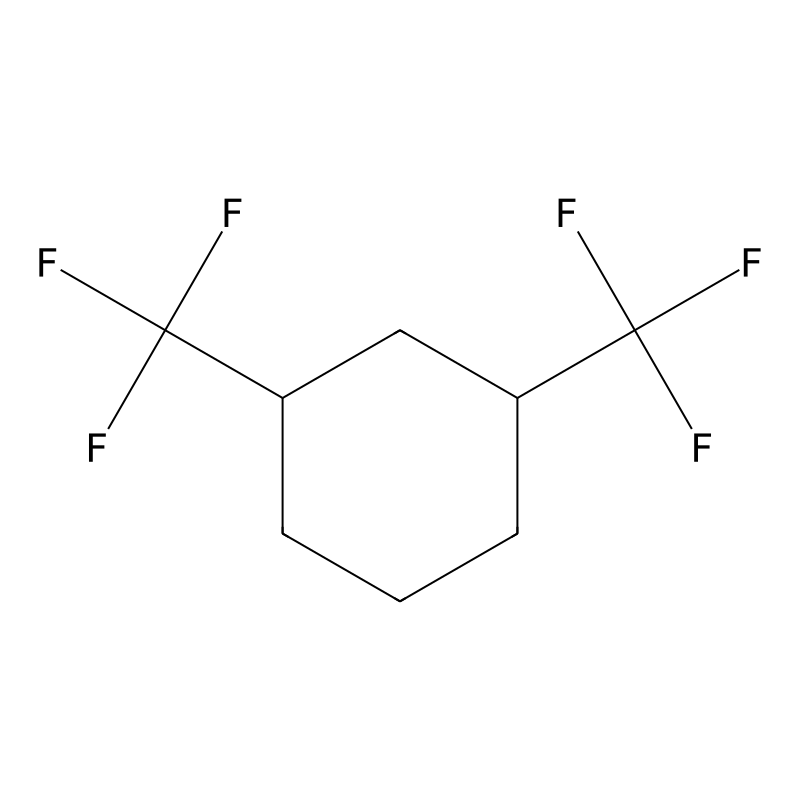

1,3-Bis(trifluoromethyl)cyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Bis(trifluoromethyl)cyclohexane is a fluorinated organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring. Its molecular formula is , and it has a molecular weight of approximately 220.16 g/mol. The compound exists as a mixture of cis and trans isomers, which can exhibit different physical and chemical properties due to their distinct spatial arrangements.

There is no current information available on a specific mechanism of action for 1,3-Bis(trifluoromethyl)cyclohexane.

As information on 1,3-Bis(trifluoromethyl)cyclohexane is limited, specific safety data is not available. However, fluorinated organic compounds can potentially have hazards associated with flammability, volatility, and irritation []. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety guidelines.

- Electrophilic Substitution: The trifluoromethyl groups can direct electrophiles to specific positions on the cyclohexane ring, influencing reactivity.

- Nucleophilic Reactions: Under certain conditions, nucleophiles can attack the carbon atoms adjacent to the trifluoromethyl groups.

- Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of alcohols or carbonyl compounds.

Several synthesis methods for 1,3-bis(trifluoromethyl)cyclohexane have been reported:

- Trifluoromethylation: This method involves the introduction of trifluoromethyl groups onto cyclohexane derivatives using reagents such as trifluoromethyl iodide or other trifluoromethylating agents.

- Radical Reactions: Utilizing radical initiators to facilitate the addition of trifluoromethyl groups to cyclohexane under controlled conditions.

- Grignard Reactions: The use of Grignard reagents can also be employed to synthesize derivatives of 1,3-bis(trifluoromethyl)cyclohexane through nucleophilic substitution reactions with suitable electrophiles .

1,3-Bis(trifluoromethyl)cyclohexane finds applications in various fields:

- Chemical Intermediates: It serves as a building block in the synthesis of more complex fluorinated organic compounds.

- Pharmaceuticals: Its unique properties may be exploited in drug development, particularly in creating compounds with enhanced biological activity.

- Materials Science: The compound can be used in developing specialty polymers and coatings due to its thermal stability and chemical resistance.

Interaction studies involving 1,3-bis(trifluoromethyl)cyclohexane primarily focus on its reactivity with other chemical species. Understanding these interactions helps predict its behavior in biological systems and industrial applications. For instance, studies may explore how this compound interacts with nucleophiles or electrophiles in synthetic pathways or its stability under various environmental conditions.

Several compounds share structural similarities with 1,3-bis(trifluoromethyl)cyclohexane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Bis(trifluoromethyl)cyclohexane | Cyclohexane derivative | Different substitution pattern affecting reactivity |

| Perfluoro-1,3-dimethylcyclohexane | Fully fluorinated cyclohexane | Greater fluorination leading to different properties |

| 3,5-Bis(trifluoromethyl)phenol | Aromatic compound | Contains hydroxyl group affecting solubility and reactivity |

| 1,3-Bis(trifluoromethyl)benzene | Aromatic compound | Exhibits distinct electronic properties due to aromaticity |

The presence of two trifluoromethyl groups on the cyclohexane ring provides unique characteristics such as enhanced lipophilicity and potential for selective reactivity compared to similar compounds.

Radical trifluoromethylation has emerged as one of the most versatile methods for introducing trifluoromethyl groups into cyclohexane derivatives. The generation of trifluoromethyl radicals represents a fundamental step in achieving selective functionalization of saturated carbocycles [1].

Copper-Mediated Radical Systems

The most extensively studied radical approach involves copper-mediated trifluoromethylation using Grushin's reagent, bpyCuIII(CF3)3. Research has demonstrated that this system can effectively trifluoromethylate cyclohexane under mild photochemical conditions [1]. The reaction proceeds through homolysis of the copper complex to generate trifluoromethyl radicals, which subsequently abstract hydrogen atoms from the cyclohexane C-H bonds.

Optimization studies have revealed that the trifluoromethylation of cyclohexane proceeds well with or without persulfate present, but requires light irradiation for effective radical generation. The reaction functions under both 365 nanometer LED irradiation and broad-spectrum white-light irradiation [1]. Water-acetonitrile solvent systems proved optimal, with the addition of acetonitrile dramatically increasing yields by improving the solubility of the copper complex.

Mechanism and Selectivity Considerations

Mechanistic investigations using deuterated substrates have confirmed that C-H bond cleavage represents the rate-determining step, with a kinetic isotope effect of 5.4 observed in parallel experiments [1]. The proposed mechanism involves initial homolysis of Grushin's reagent to generate trifluoromethyl radicals, followed by hydrogen atom abstraction to form carbon-centered radicals. These radicals subsequently recombine with copper species to undergo reductive elimination, forming the desired C-CF3 bonds.

Electrochemical Radical Generation

Alternative approaches for generating trifluoromethyl radicals include electrochemical methods using Langlois reagent (sodium triflinate) as the CF3 source [2]. This approach offers advantages in terms of operational simplicity and avoids the need for stoichiometric metal oxidants. The electrochemical generation of CF3 radicals has been successfully applied to various organic transformations, demonstrating good functional group tolerance.

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed approaches offer complementary reactivity patterns and often superior selectivity compared to radical methods. Multiple metal systems have been developed for the introduction of trifluoromethyl groups into cyclohexane frameworks.

Copper-Catalyzed Systems

Copper complexes have proven particularly effective for trifluoromethylation reactions. CuIII-CF3 complexes have been isolated and characterized with varied coordinating motifs, including monodentate, bidentate, and tridentate ligands [3] [4]. These complexes demonstrate high reactivity for trifluoromethylation of arylboronic acids and terminal alkynes, providing valuable insights into the mechanistic aspects of copper-mediated transformations.

The stability and reactivity of copper-trifluoromethyl complexes depend significantly on their coordination environment. Square planar complexes exhibit rapid dynamic behavior in solution due to weak Cu-CF3 bonds that can dissociate and recombine with CF3 radicals. In contrast, octahedral complexes show greater rigidity and different reactivity profiles [3].

Palladium-Catalyzed Methodologies

Palladium-catalyzed decarbonylative trifluoromethylation using trifluoroacetic esters as CF3 sources has been developed as an alternative approach [5]. This methodology proceeds through a well-defined catalytic cycle involving oxidative addition of trifluoroacetic esters to Pd0, followed by CO deinsertion, transmetalation, and reductive elimination to form C-CF3 bonds.

Manganese-Mediated Electrochemical Systems

Electrochemical trifluoromethylation using manganese salts as redox mediators represents an innovative approach that avoids the need for external oxidants [6]. MnBr2 has proven optimal for these transformations, enabling efficient trifluoromethylation under mild conditions with good functional group tolerance.

Optimization Parameters for Transition Metal Systems

Systematic optimization studies have identified several critical parameters for successful transition metal-mediated trifluoromethylation:

| Parameter | Optimal Conditions | Effect on Yield |

|---|---|---|

| Temperature | 25-60°C | Higher temperatures can lead to decomposition |

| Metal Loading | 10 mol% | Lower loadings reduce efficiency |

| Ligand Selection | Phosphine or nitrogen-based | Influences selectivity and stability |

| Reaction Time | 0.5-6 hours | Longer times may increase side reactions |

The choice of trifluoromethylating reagent significantly impacts reaction outcomes. Togni's reagents, Umemoto reagents, and Langlois reagent each offer distinct advantages and limitations depending on the specific substrate and reaction conditions [7] [8].

Solvent Effects in Cyclohexane Functionalization

Solvent selection plays a crucial role in determining the efficiency, selectivity, and practicality of trifluoromethylation reactions. Different solvent systems can dramatically alter reaction outcomes through various mechanisms.

Polarity and Solvation Effects

The polarity of the reaction medium significantly influences both the reaction mechanism and product distribution. Studies on cyclohexane functionalization have demonstrated that solvent polarity affects competitive adsorption and reaction pathways [9]. Polar solvents such as dimethylformamide (DMF), acetonitrile, and methanol generally provide better solvation of ionic intermediates and metal complexes.

In the bis-trifluoromethylation of cyclohexylidenemalononitriles, DMF emerged as the optimal solvent, providing high yields and excellent stereoselectivity [10]. The reaction proceeds efficiently at 0.5 M concentration in DMF, with the solvent facilitating both substrate dissolution and intermediate stabilization.

Aqueous-Organic Solvent Systems

Mixed aqueous-organic solvent systems have proven particularly effective for certain trifluoromethylation protocols. The combination of acetonitrile and water provides an optimal balance between substrate solubility and reagent compatibility [1]. The water content must be carefully controlled, as excessive water can lead to reagent decomposition or competing hydrolysis reactions.

Research has shown that the acetonitrile-to-water ratio significantly affects both conversion and selectivity. Low water content generally favors higher conversion rates, while moderate water content can influence product selectivity through altered reaction pathways [2].

Specialized Solvent Effects

Certain solvents exhibit unique effects on trifluoromethylation reactions beyond simple solvation. For example, preliminary studies suggest that regioselectivity in C-H trifluoromethylation can be controlled through judicious solvent choice [11]. Dimethylsulfoxide and dichloromethane provide complementary selectivity patterns, enabling access to different regioisomers from the same substrate.

Solvent Compatibility and Practical Considerations

The choice of solvent must balance multiple factors including:

- Substrate and reagent solubility

- Reaction temperature requirements

- Product isolation considerations

- Environmental and safety factors

- Cost and availability

Fluorinated solvents have been explored for specialized applications, though their use is generally limited by cost and environmental considerations. Alternative green solvents are increasingly being investigated as sustainable replacements for traditional organic solvents.

Purification Challenges in Bis(trifluoromethyl) Systems

The purification of bis(trifluoromethyl)cyclohexane derivatives presents unique challenges due to their distinctive physical and chemical properties. These compounds often exhibit altered boiling points, solubility characteristics, and chromatographic behavior compared to their non-fluorinated analogs.

Chromatographic Separation Methods

Gas chromatography (GC) represents the primary analytical method for assessing purity and composition of bis(trifluoromethyl)cyclohexane products. Commercial suppliers typically specify purities greater than 98% by GC analysis [12] [13]. The high volatility of these compounds requires careful temperature programming and appropriate column selection to achieve baseline separation of isomers.

High-performance liquid chromatography (HPLC) provides an alternative separation method, particularly useful for derivatives bearing additional functional groups. Normal-phase and reverse-phase chromatographic conditions have been successfully employed, with the choice depending on the specific substitution pattern and polarity of the target compounds [14].

Distillation and Physical Separation

The bis(trifluoromethyl)cyclohexane system presents particular challenges for conventional distillation due to the similar boiling points of isomers and potential thermal instability. The compound 1,4-bis(trifluoromethyl)cyclohexane has a reported boiling point of 140°C, while the 1,3-isomer boils at approximately 135°C [15] [16]. This narrow boiling point range necessitates high-efficiency distillation columns or alternative separation methods.

Azeotropic distillation has been successfully employed for the separation of fluorinated alkane mixtures using organic entraining agents [17]. Suitable entraining agents include acetone, ethyl acetate, tetrahydrofuran, and alcohols with 1-5 carbon atoms. These solvents must exhibit water solubility of at least 5 grams per 100 milliliters of water and maintain chemical inertness toward the fluorinated products.

Crystallization and Precipitation Methods

For solid derivatives and salts, crystallization represents an effective purification method. The unique electronic properties of bis(trifluoromethyl) substituents often alter crystallization behavior, requiring optimization of solvent systems and temperature conditions. Low-polarity solvents such as hexane or pentane can be used to precipitate salt byproducts while leaving the desired fluorinated products in solution [18].

Specialized Purification Protocols

The synthesis of bis(trifluoromethyl)cyclohexane carboxylates requires specialized workup procedures to handle the highly acidic nature of these compounds [19]. The carboxylic acid derivatives exhibit unusual α-hydroxylation behavior during oxidative conditions, necessitating careful pH control and temperature management during purification.

Analytical Challenges and Quality Control

Quality control for bis(trifluoromethyl) compounds requires multiple analytical techniques:

| Analytical Method | Application | Typical Specifications |

|---|---|---|

| GC-MS | Purity and isomer ratio | >98% total isomers |

| 19F NMR | CF3 group integrity | Confirmation of structure |

| 1H NMR | Overall structure | Confirms substitution pattern |

| HRMS | Molecular weight | Exact mass determination |

The presence of fluorine atoms requires specialized NMR techniques, with 19F NMR providing crucial information about the integrity and environment of trifluoromethyl groups. Chemical shifts and coupling patterns offer valuable insights into stereochemistry and substitution patterns.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable